molecular formula C11H15NO2 B311653 N-(2-hydroxyphenyl)pentanamide

N-(2-hydroxyphenyl)pentanamide

Cat. No.: B311653
M. Wt: 193.24 g/mol
InChI Key: CPDBTXJFQVMXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide chain attached to a phenyl ring substituted with a hydroxyl group at the ortho (2nd) position. The hydroxyl group at the 2-position facilitates hydrogen bonding, influencing solubility and target interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-hydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3,(H,12,14)

InChI Key

CPDBTXJFQVMXCM-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1O

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Hydroxyphenyl)Pentanamide (CAS: 55791-89-4)

  • Structural Difference : The hydroxyl group is at the meta (3rd) position instead of the ortho position.
  • Pharmacokinetics: Altered metabolism due to differences in steric hindrance and electronic effects. No direct cytotoxicity data is available, but positional isomerism often affects bioavailability .

N-(4-Methoxyphenyl)Pentanamide (N4MP)

  • Structural Difference : A methoxy group replaces the hydroxyl group at the para (4th) position.
  • Key Findings: Anthelmintic Activity: Demonstrates time- and concentration-dependent immobilization of Toxocara canis larvae, comparable to albendazole but with delayed onset (48–72 hours for full lethality vs. 24–48 hours for albendazole) . Toxicity: Significantly lower cytotoxicity in human (HaCaT) and animal (Vero) cell lines compared to albendazole (30–50% cell viability reduction for albendazole vs. Drug-Likeness: Adheres to Lipinski’s rules, with a topological polar surface area (TPSA) of 46.2 Ų, logP of 2.5, and synthetic accessibility score of 2.2, indicating favorable oral absorption and BBB penetration .

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

  • Structural Difference : A 2-propyl group is added to the pentanamide chain.
  • Pharmacokinetics :
    • Biotransformation : Metabolized by CYP2C11 in rats, with binding affinity to human serum albumin (Ka = 1.6 × 10⁴ M⁻¹), suggesting prolonged circulation .
    • Tissue Distribution : Preferential accumulation in the liver and kidneys, likely due to increased lipophilicity from the propyl group .

N-(6-Fluoro-1,3-Benzothiazol-2-yl)Pentanamide

  • Structural Difference : A fluorinated benzothiazole ring replaces the hydroxyphenyl group.
  • Properties: Electron Effects: The electron-withdrawing fluorine atom enhances metabolic stability and receptor affinity. Applications: Potential use in targeting neurological or oncological pathways, though specific data is lacking .

Comparative Data Table

Compound Substituent/Modification Key Properties Therapeutic Area
N-(2-hydroxyphenyl)pentanamide 2-hydroxyphenyl High hydrogen bonding potential; hydrochloride salt improves solubility Understudied
N-(3-hydroxyphenyl)pentanamide 3-hydroxyphenyl Higher lipophilicity; uncharacterized metabolism Not specified
N4MP 4-methoxyphenyl logP = 2.5; TPSA = 46.2 Ų; synthetic accessibility = 2.2; low cytotoxicity Anthelmintic
HO-AAVPA 2-propyl + 2-hydroxyphenyl CYP2C11 metabolism; binds human serum albumin (Ka = 1.6 × 10⁴ M⁻¹) Neurological/Valproic analog
N-(6-fluoro-benzothiazol-yl) Fluorinated benzothiazole Enhanced metabolic stability; unknown efficacy Experimental

Research Findings and Implications

  • Anthelmintic Derivatives : N4MP’s structural simplification from albendazole retains efficacy while reducing toxicity, highlighting the importance of substituent positioning (methoxy vs. hydroxy) in drug design .
  • Metabolic Considerations : The 2-hydroxyphenyl group in this compound may increase susceptibility to Phase II conjugation (e.g., glucuronidation), unlike the methoxy group in N4MP, which resists such modifications .
  • Therapeutic Potential: Fluorinated and propyl-substituted analogs show promise in niche applications but require further in vivo validation .

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